molecular formula C18H18O2 B14354120 (5s,6r)-5,6,8,9,10,11-Hexahydrobenzo(b)phenanthrene-5,6-diol CAS No. 94850-02-9

(5s,6r)-5,6,8,9,10,11-Hexahydrobenzo(b)phenanthrene-5,6-diol

Cat. No.: B14354120
CAS No.: 94850-02-9
M. Wt: 266.3 g/mol
InChI Key: FFUWBLODZCSJND-ZWKOTPCHSA-N
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Description

(5s,6r)-5,6,8,9,10,11-Hexahydrobenzo(b)phenanthrene-5,6-diol is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons. These compounds are characterized by multiple fused aromatic rings, which contribute to their stability and unique chemical properties. This particular compound features a hexahydrobenzo structure with hydroxyl groups at the 5 and 6 positions, making it a diol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5s,6r)-5,6,8,9,10,11-Hexahydrobenzo(b)phenanthrene-5,6-diol typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene ring. Subsequent steps may include hydrogenation to reduce double bonds and hydroxylation to introduce hydroxyl groups at specific positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the Diels-Alder reaction and subsequent steps are carried out under controlled conditions. Catalysts and specific reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5s,6r)-5,6,8,9,10,11-Hexahydrobenzo(b)phenanthrene-5,6-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to remove hydroxyl groups or to further hydrogenate the aromatic rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or hydroxyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Fully hydrogenated hydrocarbons.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5s,6r)-5,6,8,9,10,11-Hexahydrobenzo(b)phenanthrene-5,6-diol is used as a model compound to study the reactivity of polycyclic aromatic hydrocarbons. Its unique structure allows researchers to investigate various reaction mechanisms and pathways.

Biology

In biological research, this compound may be used to study the interactions of polycyclic aromatic hydrocarbons with biological molecules, such as DNA and proteins. Its hydroxyl groups make it a useful probe for studying hydrogen bonding and other interactions.

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic properties. Polycyclic aromatic hydrocarbons have been studied for their anticancer, antimicrobial, and anti-inflammatory activities.

Industry

In industry, this compound can be used as an intermediate in the synthesis of more complex organic molecules. Its stability and reactivity make it a valuable building block for various chemical processes.

Mechanism of Action

The mechanism of action of (5s,6r)-5,6,8,9,10,11-Hexahydrobenzo(b)phenanthrene-5,6-diol involves its interactions with molecular targets, such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, affecting their activity. The aromatic rings can interact with hydrophobic pockets in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    Benzo(a)pyrene: Another polycyclic aromatic hydrocarbon with known carcinogenic properties.

    Chrysene: A polycyclic aromatic hydrocarbon with four fused rings.

    Phenanthrene: A simpler polycyclic aromatic hydrocarbon with three fused rings.

Uniqueness

(5s,6r)-5,6,8,9,10,11-Hexahydrobenzo(b)phenanthrene-5,6-diol is unique due to its specific stereochemistry and the presence of hydroxyl groups at the 5 and 6 positions. This configuration imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

94850-02-9

Molecular Formula

C18H18O2

Molecular Weight

266.3 g/mol

IUPAC Name

(5S,6R)-5,6,8,9,10,11-hexahydrobenzo[a]anthracene-5,6-diol

InChI

InChI=1S/C18H18O2/c19-17-14-8-4-3-7-13(14)15-9-11-5-1-2-6-12(11)10-16(15)18(17)20/h3-4,7-10,17-20H,1-2,5-6H2/t17-,18+/m0/s1

InChI Key

FFUWBLODZCSJND-ZWKOTPCHSA-N

Isomeric SMILES

C1CCC2=CC3=C(C=C2C1)[C@H]([C@H](C4=CC=CC=C43)O)O

Canonical SMILES

C1CCC2=CC3=C(C=C2C1)C(C(C4=CC=CC=C43)O)O

Origin of Product

United States

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